2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt
Description
Chemical Identity: 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt (C₁₇H₁₄NNaO₃S; CAS 53313-85-2), commonly abbreviated as TNS, is a fluorescent probe with a molecular weight of 335.35 g/mol . Its structure comprises a naphthalene core substituted with a p-toluidino group at position 2 and a sulfonate group at position 4. The sodium salt form enhances its solubility in aqueous buffers, making it suitable for biological applications .
Properties
IUPAC Name |
sodium;6-(4-methylanilino)naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.Na/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGQOXRGFDEJP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53313-85-2 | |
| Record name | 2-(p-Toluidino)naphthalene-6-sulfonicacid sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Scientific Research Applications
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt exerts its effects is primarily based on its solvatochromic properties. When the compound interacts with different environments, its fluorescence properties change, allowing researchers to study various molecular interactions and conformational changes. The molecular targets and pathways involved include protein binding sites, hydrophobic regions of membranes, and other biomolecular structures .
Comparison with Similar Compounds
Structural Differences :
- MIANS replaces the p-toluidino group with a maleimide moiety, enabling covalent bonding to cysteine residues in proteins .
Functional Contrast :
- Protein Labeling : MIANS is used to track conformational changes in Na+/H+ antiporters (e.g., E252C mutant) via thiol-specific modification .
- Fluorescence Properties : Unlike TNS, MIANS exhibits environment-sensitive fluorescence independent of pH, making it suitable for real-time monitoring of protein dynamics .
Research Findings :
- Modification of E252C with MIANS reversed pH-dependent activity shifts in sodium-proton antiporters, highlighting its role in probing functional residues .
2-Naphthol-6-sulfonic Acid Sodium Salt
Structural Differences :
- Lacks the p-toluidino group, containing only a hydroxyl (-OH) and sulfonate (-SO₃⁻) group on the naphthalene ring .
Functional Contrast :
- Industrial Use : Primarily employed as a dye intermediate or surfactant due to reduced fluorescence activity compared to TNS .
- Limited Biological Utility: Absence of the toluidino group diminishes its ability to bind hydrophobic protein pockets or lipids .
Sodium Naphthalene-2-sulfonate
Structural Differences :
Functional Contrast :
- Surfactant Properties : Used in detergents and polymer production, leveraging its anionic character .
- No Fluorescence Role: Unlike TNS, it lacks aromatic amine groups critical for pH-sensitive fluorescence .
6-P-Toluidinylnaphthalene-2-Sulfonate
Structural Differences :
- Positional isomer of TNS, with sulfonate at position 2 and toluidino at position 6 .
Functional Contrast :
- Cyclodextrin Binding : Exhibits stronger binding to β-cyclodextrin than TNS due to altered spatial arrangement of functional groups .
- Reduced pKa Sensitivity : The reversed substituent positions may weaken its utility in LNP pKa determination compared to TNS .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Performance in LNP pKa Determination
| Compound | pKa Range | Sensitivity (ΔF/pH) | Reference |
|---|---|---|---|
| TNS | 2.5–10 | High | |
| MIANS | N/A | N/A | – |
| 2-Naphthol-6-sulfonate | N/A | Low | – |
Research Findings and Trends
- TNS in LNPs : Fluorinated ionizable lipids (e.g., L319) reduce LNP pKa from ~6.25 to ~6.02, enhancing mRNA delivery efficiency .
- Protein Studies : TNS detected unfolding of diphtheria toxin homologs at pH 3.9–4.7, correlating with endosomal escape efficiency .
- Competitors : MIANS outperforms TNS in tracking real-time protein dynamics but lacks pH sensitivity for LNP applications .
Biological Activity
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt, commonly referred to as TNS (2,6-Toluidinyl naphthalene sulfonate), is a fluorescent probe extensively utilized in biological research. Its unique solvatochromic properties make it a valuable tool for studying various biological processes, particularly those related to protein dynamics and membrane interactions.
- Molecular Formula : C17H14NNaO3S
- Molecular Weight : 335.35 g/mol
- CAS Number : 53313-85-2
- Appearance : White to off-white powder
- Solubility : Soluble in DMSO; slightly soluble in water
TNS exhibits a fluorescence enhancement when it interacts with hydrophobic environments, such as unfolded proteins or micellar structures. This property arises from its ability to undergo a hypsochromic shift in fluorescence emission as the polarity of the surrounding medium decreases. In aqueous solutions, TNS is nearly non-fluorescent, but in organic solvents, it shows a significant increase in quantum yield, making it an effective probe for studying protein conformational changes and interactions with surfactants.
Protein Interaction Studies
TNS is widely used to investigate protein folding and stability. It preferentially binds to basic and aromatic amino acids, allowing researchers to monitor conformational states of proteins through fluorescence intensity changes. For instance, studies have shown that TNS can differentiate between native and denatured states of proteins by measuring the fluorescence response upon binding to unfolded states due to the hydrophobic environment created by the protein's structure .
Membrane Dynamics
TNS is also employed to study membrane fluidity and protein-surfactant interactions. Its ability to sense changes in the microenvironment makes it suitable for probing the effects of surfactants on membrane integrity and dynamics. Research indicates that TNS can provide insights into the structural organization of lipid bilayers and their interactions with various biomolecules .
Study on Protein Aggregation
In a study investigating protein aggregation dynamics, TNS was used to monitor the formation of aggregates under different conditions. The results demonstrated that TNS fluorescence increased significantly as proteins aggregated, indicating its utility in real-time monitoring of aggregation processes. This study highlighted TNS's role in understanding amyloid fibril formation, which is crucial in diseases such as Alzheimer's .
Fluorescent Probing of Surfactant Micelles
Another study explored the use of TNS in characterizing surfactant micelles. The researchers found that TNS could effectively report on micelle formation and stability through its fluorescence properties. The study concluded that TNS serves as a reliable fluorescent probe for assessing surfactant behavior in various formulations, which is essential for drug delivery applications .
Research Findings Summary
Q & A
Basic: What is the primary role of TNS in fluorescence-based assays?
TNS is a hydrophobic fluorescent probe widely used to monitor pH-dependent conformational changes in proteins and lipid nanoparticles (LNPs). Its fluorescence intensity increases in hydrophobic environments, making it ideal for detecting exposure of hydrophobic domains during structural transitions (e.g., protein unfolding or LNP ionization) . For example, TNS binds to protonated ionizable lipids in LNPs, enabling pKa determination through pH-dependent fluorescence shifts .
Basic: How does TNS fluorescence respond to pH changes in lipid nanoparticle (LNP) characterization?
TNS fluoresces weakly in aqueous environments but strongly binds to cationic (protonated) lipid headgroups in LNPs. By titrating pH and measuring fluorescence, researchers can determine the apparent pKa of LNPs, which correlates with their endosomal escape efficiency. A sigmoidal curve is generated, where the midpoint represents the pKa . Standard protocols involve preparing buffers across pH 2.5–11, adding TNS (final concentration: 6–150 µM), and measuring fluorescence at Ex/Em = 321–366/435–447 nm .
Basic: What are the standard buffer conditions for TNS-based pKa assays?
Buffers typically include a mix of sodium phosphate, citrate, ammonium acetate, and NaCl (e.g., 20 mM sodium phosphate, 25 mM citrate, 20 mM ammonium acetate, 150 mM NaCl) adjusted with HCl/NaOH. Ionic strength and buffer composition must be controlled to avoid interference with TNS-lipid interactions . Variations in buffer systems (e.g., HEPES/MES in vs. phosphate/citrate in ) may require optimization for specific applications .
Advanced: How can researchers address variability in TNS fluorescence during pH titration experiments?
Variability arises from factors like ionic strength, lipid concentration, and competing fluorophores. To mitigate:
- Normalize fluorescence : Use .
- Control ionic strength : High salt concentrations (>150 mM NaCl) may reduce TNS binding affinity .
- Validate reversibility : Confirm fluorescence changes are reversible (e.g., neutralize pH post-measurement to assess probe stability) .
Advanced: How does TNS compare to MIANS in probing protein conformational changes?
Unlike MIANS (2-(4′-maleimidylanilino)naphthalene-6-sulfonic acid), which covalently binds cysteine residues, TNS non-covalently associates with hydrophobic pockets. MIANS is suited for tracking solvent accessibility in specific protein domains (e.g., periplasmic pathways in LacY ), while TNS provides broader insights into bulk hydrophobic exposure . MIANS requires maleimide-thiol conjugation, limiting its use in systems with free cysteines .
Advanced: What experimental controls are critical when integrating TNS data with cryo-TEM or SAXS?
- Cryo-TEM : Confirm LNP morphology is preserved under TNS assay conditions (e.g., pH 4–7.4) to avoid artifacts .
- SAXS : Correlate TNS-derived pKa with structural transitions (e.g., lamellar-to-inverted hexagonal phase shifts in LNPs) .
- Parallel assays : Use dynamic light scattering (DLS) to monitor size/PDI changes during pH titration, ensuring fluorescence shifts reflect ionization rather than aggregation .
Advanced: How can TNS data resolve contradictions in membrane interaction studies?
Contradictions may arise from differing interpretations of fluorescence changes. For example:
- Protein refolding : Reversible TNS fluorescence after pH neutralization confirms structural reversibility (e.g., Clostridium difficile Toxin B ).
- Membrane charge : Use zeta potential measurements alongside TNS to distinguish hydrophobic effects from electrostatic interactions .
- Competitive binding : Pre-incubate with excess hydrophobic competitors (e.g., fatty acids) to validate specificity .
Advanced: What are the limitations of TNS in ceramidase activity assays?
In ceramidase studies, TNS detects membrane-associated oleic acid release but may interfere with lipid bilayers. Key considerations:
- Background fluorescence : Use TLC to separate oleic acid from TNS before scintillation counting .
- Probe concentration : Optimize TNS levels to avoid quenching (typically 1–10 µM) .
Advanced: How can TNS assays be adapted for high-throughput screening of LNPs?
- Automate pH titration : Use robotic liquid handlers to prepare pH gradients in 96-well plates .
- Miniaturize volumes : Reduce assay volume to 50–100 µL/well while maintaining lipid/TNS ratios .
- Multiplex with RiboGreen : Combine TNS pKa measurements with encapsulation efficiency assays for comprehensive LNP profiling .
Advanced: What computational tools enhance TNS data interpretation?
- Sigmoidal curve fitting : Use software like GraphPad Prism or Python’s SciPy to calculate pKa from fluorescence-pH curves .
- Molecular dynamics (MD) : Simulate TNS binding to ionizable lipids to predict fluorescence trends .
- Machine learning : Train models on historical TNS data to optimize LNP formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
